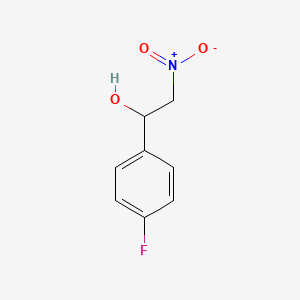

1-(4-Fluorophenyl)-2-nitroethanol

Description

1-(4-Fluorophenyl)-2-nitroethanol is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Fluorophenyl)-2-nitroethanol?

The compound is commonly synthesized via the nitro-Aldol (Henry) reaction, which involves the condensation of 4-fluorobenzaldehyde with nitromethane. Key parameters include:

- Catalyst selection : DNA-based catalysts or organic bases (e.g., triethylamine) improve enantioselectivity and yield .

- Solvent systems : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction efficiency .

- Temperature control : Reactions are typically conducted at 25–50°C to balance reactivity and side-product formation .

Characterization of the product requires NMR (¹H, ¹³C), IR spectroscopy, and HRMS to confirm structure and purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H NMR : Peaks at δ 7.41–7.39 ppm (aromatic protons) and δ 5.50–4.49 ppm (ethanol backbone protons) confirm the structure .

- ¹³C NMR : Signals at δ 70.5 ppm (CH-OH) and δ 81.3 ppm (nitro-bearing carbon) are diagnostic .

- IR spectroscopy : Bands at 3445 cm⁻¹ (O-H stretch) and 1556 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- HRMS : A molecular ion peak at m/z 185.0488 ([M+H]⁺) ensures molecular formula accuracy .

Q. How can researchers assess the purity of this compound?

- Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) resolves impurities.

- Melting point analysis : While not extensively documented for this compound, derivatives like 4-fluoro-2-nitrophenol (mp 75–77°C) suggest similar methods .

- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in NMR shifts or IR bands may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts .

- Hydration states : The presence of water may broaden O-H or nitro-group signals .

- Instrument calibration : Regular standardization with reference compounds (e.g., 3-fluoro-4-nitrophenol) ensures accuracy .

Cross-validation with computational models (DFT calculations) can predict spectral profiles and identify outliers .

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral catalysts : Use of (R)- or (S)-BINOL derivatives or DNA-based catalysts enhances enantiomeric excess (ee) .

- Crystallography : Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol) reveals stereochemical preferences .

- Kinetic resolution : Adjust reaction time and temperature to favor one enantiomer .

Q. How does this compound interact with biological targets?

- Enzyme inhibition : Structural analogs (e.g., imidazole derivatives) inhibit cytochrome P450 or kinases via hydrogen bonding with active-site residues .

- Molecular docking : Computational tools (AutoDock, Schrödinger) model interactions with proteins, predicting binding affinities .

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to evaluate cytotoxicity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- MD simulations : Study solvent effects and transition states in reaction pathways (e.g., nitro reduction or fluorophenyl ring substitution) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Process optimization : Use continuous-flow reactors to improve mixing and heat transfer .

- Catalyst recycling : Immobilize catalysts on silica or polymers to reduce waste .

- Byproduct analysis : LC-MS identifies side products (e.g., nitroalkene derivatives), guiding pathway refinement .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data for this compound derivatives?

- Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM) and controls .

- Structural analogs : Compare with compounds like 1-(4-Fluorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, which show similar anticancer activity but vary in solubility .

- Statistical validation : Apply ANOVA or t-tests to confirm significance across replicates .

Q. What experimental and computational approaches validate proposed reaction mechanisms?

- Isotopic labeling : Use ¹⁸O-labeled nitromethane to trace nitro-group incorporation .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates .

- Computational transition-state modeling : Identify energy barriers using Gaussian or ORCA software .

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-nitroethanol |

InChI |

InChI=1S/C8H8FNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4,8,11H,5H2 |

InChI Key |

VHQOMTRRZXGIFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C[N+](=O)[O-])O)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.